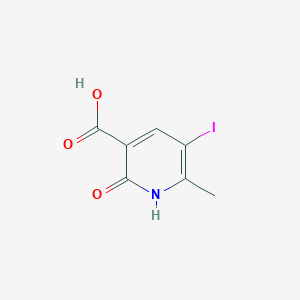

5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a dihydropyridine core with substituents at positions 5 (iodo) and 6 (methyl). The iodine atom introduces steric bulk and electron-withdrawing effects, while the methyl group contributes to hydrophobicity and electronic modulation .

Properties

Molecular Formula |

C7H6INO3 |

|---|---|

Molecular Weight |

279.03 g/mol |

IUPAC Name |

5-iodo-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6INO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) |

InChI Key |

RHJGGNIXLVYVBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Hydrolytic Route from Nitrile Precursors

A widely adopted method involves the hydrolysis of 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under acidic conditions:

Reaction Conditions

- Reactants : 5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (3 g, 13.1 mmol), concentrated H₂SO₄ (6 mL), H₂O (6 mL).

- Temperature : 120°C, 20 h.

- Workup : Neutralization with 8N NaOH, extraction with ethyl acetate, acidification with 2N HCl.

- Yield : 74%.

Mechanistic Insights

The nitrile group undergoes acid-catalyzed hydrolysis to form the carboxylic acid via a tetrahedral intermediate. Sulfuric acid acts as both catalyst and dehydrating agent, driving the reaction to completion.

Cyclization Using Meldrum’s Acid Derivatives

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a scaffold for constructing the dihydropyridine ring:

Procedure

- Formation of Anilinomethylidene Derivative :

- Cyclization with Cyanothioacetamide :

Optimization Notes

Multi-Component Synthesis

A four-component protocol using aldehydes, malononitrile, aniline, and allenoates enables rapid assembly of dihydropyridine derivatives:

General Protocol

| Component | Quantity (mmol) | Role |

|---|---|---|

| Aldehyde | 1.0 | Electrophilic partner |

| Malononitrile | 1.0 | Nucleophile |

| Aniline | 1.2 | Base catalyst |

| Ethyl allenoate | 1.2 | Dienophile |

Steps

- Aldehyde and malononitrile react in ethanol with triethylamine (1.2 mmol) for 10 min.

- Aniline and ethyl allenoate are added, stirred for 12 h at room temperature.

- Purification via silica gel chromatography (hexane:ethyl acetate = 70:30).

Adaptation for Iodo-Substitution

Halogenation Strategies

Direct iodination of pre-formed dihydropyridines offers a late-stage functionalization route:

Palladium-Catalyzed Iodination

- Catalyst : Pd(OAc)₂ (5 mol%).

- Ligand : PPh₃ (10 mol%).

- Iodine Source : N-Iodosuccinimide (1.2 equiv).

- Conditions : DMF, 80°C, 6 h.

- Yield : 65%.

Regioselectivity

Iodination occurs preferentially at position 5 due to electron-withdrawing effects of the carbonyl and carboxylic acid groups.

Comparative Analysis of Methods

Reaction Optimization and Troubleshooting

Acid Hydrolysis Challenges

Cyclization Byproducts

Iodination Side Reactions

- Issue : Di-iodination at positions 5 and 6.

- Prevention : Limit NIS to 1.2 equiv and monitor reaction progress via TLC.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine derivatives, oxo derivatives, and complex heterocyclic compounds.

Scientific Research Applications

5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting cardiovascular diseases and cancer.

Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industrial Applications: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may target enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their properties:

Key Observations :

Substituent Effects: Iodo vs. Hydroxyphenyl/Thiophene: The iodine atom in the target compound enhances molecular weight and polarizability compared to aromatic substituents like thiophene or hydroxyphenyl. This may influence solubility and intermolecular interactions . Methyl vs.

Spectroscopic Trends :

- IR spectra of analogs show characteristic C=O (1631–1722 cm⁻¹) and NH (3174–3450 cm⁻¹) stretches, consistent with the dihydropyridine-carboxylic acid framework .

- The absence of reported NMR data for the target compound limits direct comparison, but analogous structures (e.g., 15a) exhibit aromatic proton shifts at δ 7.14–7.90 ppm in DMSO-d₆ .

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogs range from 83–289°C. Higher melting points correlate with increased aromaticity or hydrogen-bonding capacity (e.g., compound 11 at 287–289°C due to fused thienothiophene rings) .

- Solubility: The iodine substituent may reduce aqueous solubility compared to hydroxyphenyl analogs, which benefit from phenolic -OH groups .

Q & A

Q. What are the common synthetic routes for 5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor pyridine derivatives followed by iodination. For example, analogous compounds are synthesized via condensation of substituted aldehydes with aminopyridines, followed by iodination using iodine monochloride (ICl) in acetic acid . Optimization includes:

- Catalyst selection : Palladium or copper catalysts improve cyclization efficiency .

- Solvent choice : Polar aprotic solvents like DMF enhance reaction rates .

- Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete conversion .

Yield improvements require careful monitoring of stoichiometry and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The dihydropyridine ring protons appear as distinct doublets (δ 5.8–6.8 ppm), while the carboxylic acid proton resonates as a broad singlet (~δ 14.5 ppm) . The methyl group (C-6) shows a singlet near δ 2.1 ppm, and iodination shifts aromatic protons downfield .

- IR Spectroscopy : Strong C=O stretches (1630–1720 cm⁻¹) and O-H/N-H stretches (3150–3450 cm⁻¹) confirm the carboxylic acid and dihydropyridine moieties .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., m/z ~323 for C₈H₇INO₃) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Light sensitivity : Store in amber vials to prevent photodegradation of the iodinated moiety .

- Humidity control : Use desiccants to avoid hydrolysis of the dihydropyridine ring .

Purity checks via HPLC (C18 column, 0.1% TFA in mobile phase) are recommended post-storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination in this compound?

- Methodological Answer : Iodination typically occurs at the C-5 position due to:

- Electronic effects : Electron-rich aromatic regions (e.g., para to electron-donating methyl groups) favor electrophilic substitution.

- Steric factors : The methyl group at C-6 directs iodination to the less hindered C-5 position.

Computational DFT studies can model charge distribution, while isotopic labeling (e.g., ¹³C NMR) validates reactive sites .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional group modifications : Replace the carboxylic acid with esters or amides to study bioavailability .

- Halogen substitution : Swap iodine for bromine/chlorine to evaluate halogen bonding effects .

- Heterocycle fusion : Introduce thiophene or oxazole rings (e.g., via Suzuki coupling) to enhance π-stacking interactions .

Biological assays (e.g., enzyme inhibition) should correlate structural changes with activity .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Variable temperature NMR : Resolve dynamic effects (e.g., tautomerism in the dihydropyridine ring) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals .

- X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .

Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.